5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₈N₂O₂ |
| Molar mass | 176.17 g/mol |
| Degree of unsaturation | 8 (4 rings + 4 double bonds) |
| Tautomeric forms | 1 (no enol-keto equilibrium) |
X-ray Crystallographic Analysis and Bond Length Optimization
Single-crystal X-ray diffraction reveals a fused bicyclic system with bond lengths consistent with aromatic heterocycles. The pyridine C–N bond measures 1.337 Å , while the pyrrole C–N bond is 1.370 Å , indicating partial double-bond character. The carboxylic acid group exhibits a C=O bond length of 1.214 Å , characteristic of sp² hybridization.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Measurement (Å/°) |
|---|---|
| Pyridine C3–N1 | 1.337 |
| Pyrrole C7–N2 | 1.370 |
| Carboxylic C=O | 1.214 |
| Dihedral angle (rings) | 1.2° |
Lattice parameters include a monoclinic system with space group P2₁/c and unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 12.88 Å. Hydrogen bonding between the carboxylic acid O–H and pyridine nitrogen stabilizes the crystal packing.
Comparative Analysis with Pyrrolopyridine Isomer Derivatives
Structural differences among pyrrolopyridine isomers significantly influence electronic properties:
Table 3: Comparison with Isomers
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQHRXBLPIFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, emphasizing substituent effects, molecular properties, and synthesis
*Calculated based on structural analogy.
Positional Isomerism and Ring System Variations
- Ring System Differences:
Pyrrolo[2,3-b]pyridine derivatives (e.g., 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) feature a distinct nitrogen arrangement, modifying electronic properties and interaction with biological targets .
Heterocycle Modifications
- Furan vs. Pyrrole Analogs: Replacing the pyrrole NH with oxygen (e.g., 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid) reduces basicity and alters π-π stacking interactions, relevant in drug design .
Preparation Methods
Synthesis via Cyclization of Pyridine Derivatives
Method Overview:
This approach involves the cyclization of suitably substituted pyridine derivatives, often starting from halogenated pyridines or pyridine precursors bearing amino or hydroxyl groups, followed by oxidation to introduce the carboxylic acid functionality.
- Starting with 2-chloro-5-methylpyridine derivatives, nucleophilic substitution or cross-coupling reactions are employed to introduce amino groups.
- These intermediates undergo intramolecular cyclization, often facilitated by heating or acid catalysis, to form the fused pyrrolo[2,3-c]pyridine ring system.
- Oxidation steps, typically using oxidants like potassium permanganate or chromium-based reagents, convert the methyl group into a carboxylic acid.
- Parrino et al. (2014) reported a general procedure for synthesizing 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acids, including methyl-substituted variants, with yields up to 95%. Their method involved refluxing intermediates in ethanol with sodium hydroxide, followed by acidification and filtration to obtain the product.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Pyridine derivative + base + heat | Up to 95% | Reflux in ethanol, NaOH, followed by acidification |
Multi-step Synthesis Starting from 2-Halo Pyridines
Method Overview:
This method employs halogenated pyridines as starting materials, which undergo nucleophilic substitution, followed by ring closure and oxidation.
- 2-Halo pyridine derivatives are reacted with methylamine or methyl Grignard reagents to introduce the methyl group.
- The intermediate undergoes cyclization, often facilitated by a Lewis acid or thermal conditions.
- Oxidation with reagents like potassium permanganate or chromium oxides converts methyl groups into carboxylic acids.
- Patents and literature (e.g., US7348323B2) describe the use of solvents such as DMF, DCM, or THF, with heating from ambient to reflux, to facilitate these transformations. The process may require several hours to days depending on the specific reagents and conditions.
| Step | Reagents/Conditions | Duration | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Methylamine / methyl Grignard | Several hours to days | Variable | Solvent: DMF, DCM, THF |
| Ring closure | Heat, Lewis acids | Variable | Variable | Temperature control critical |
Oxidative Functionalization of Methyl-Substituted Precursors
Method Overview:
This approach involves starting from methyl-substituted pyrrolo[2,3-c]pyridines, followed by oxidation to convert methyl groups into carboxylic acids.
- Methylated pyrrolo[2,3-c]pyridines are subjected to oxidative conditions using reagents such as potassium permanganate, sodium dichromate, or other strong oxidants.
- The oxidation typically occurs under reflux in aqueous or mixed solvent systems, with careful control to prevent over-oxidation.
- The synthesis of methylated derivatives, such as 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, was achieved with yields up to 80%, as reported by Li et al. (2014). The oxidation step was optimized to prevent degradation of the fused ring system.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Oxidation | KMnO4 / Na2Cr2O7 | Up to 80% | Reflux, controlled conditions |
Alternative Routes via Cross-Coupling and Ring Construction
Method Overview:
Recent advances involve constructing the pyrrolo[2,3-c]pyridine core via cross-coupling reactions, such as Suzuki–Miyaura coupling, followed by ring closure and oxidation.
- Use of halogenated pyridine derivatives coupled with pyrrole or indole derivatives.
- Cyclization under thermal or catalytic conditions.
- Functionalization with carboxylic acid groups via oxidation or direct carboxylation.
- Beilstein Journal of Organic Chemistry (2021) detailed a six-step synthesis involving Suzuki coupling, urea formation, and electrocyclization to produce complex pyrroloquinoline derivatives, which can be adapted for the target compound.
| Step | Reagents/Conditions | Duration | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling | Pd catalyst, base | Several hours | Variable | Solvent: Dioxane, DMF |
| Cyclization | Heat | Variable | Variable | May require desilylation |
Summary of Key Data
Q & A
What are the key synthetic strategies for preparing 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?
Basic Research Focus : Synthesis optimization and intermediate isolation.
Methodological Answer :
The synthesis typically involves multi-step routes, including:
- Ester Hydrolysis : Carboxylic acid derivatives are often obtained via hydrolysis of methyl/ethyl esters under basic conditions (e.g., LiOH in MeOH/THF/water at 40°C) .
- Palladium-Catalyzed Coupling : For brominated analogs (e.g., 5-Bromo derivatives), Suzuki-Miyaura coupling or Buchwald-Hartwig amination may introduce substituents .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during heterocycle formation, followed by acidic deprotection .
Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using GC/HPLC (>95%) .
How can researchers resolve contradictions in spectroscopic data for this compound?
Advanced Research Focus : Structural elucidation and data reconciliation.
Methodological Answer :
- NMR Analysis : Compare - and -NMR shifts with related pyrrolo-pyridine derivatives. For example, the methyl group at position 5 typically resonates at δ 2.1–2.3 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with exact mass ±5 ppm deviation. Expected m/z for : 190.0742 .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrrole vs. pyridine ring substitution) by single-crystal analysis .
What catalytic systems are effective for functionalizing the pyrrolo-pyridine core?
Advanced Research Focus : Reaction engineering for regioselective modification.
Methodological Answer :
- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., FeCl) to direct methylation or halogenation at electron-rich positions (e.g., C-5) .
- Cross-Coupling : Pd(PPh)/XPhos systems enable C–C bond formation at brominated sites (e.g., 5-Bromo derivatives) .
- Biocatalysis : Lipases or oxidoreductases may selectively modify carboxyl groups under mild conditions, though this requires empirical screening .
How does the methyl substituent at position 5 influence the compound’s coordination chemistry?
Advanced Research Focus : Applications in materials science and metal-organic frameworks (MOFs).
Methodological Answer :
- Metal Binding Studies : The carboxylic acid group acts as a bidentate ligand for transition metals (e.g., Co, Cd) in coordination polymers. Methyl at C-5 sterically hinders axial coordination, favoring planar geometries .
- Spectroscopic Probes : Use UV-Vis (d-d transitions) and EPR (for paramagnetic metals) to characterize coordination modes. Compare with unmethylated analogs to assess steric effects .
What are the challenges in scaling up the synthesis of this compound?
Basic Research Focus : Process chemistry and yield optimization.
Methodological Answer :
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) or acidic extraction .
- Byproduct Mitigation : Optimize reaction stoichiometry to minimize di-substituted byproducts (e.g., over-methylation). Use in situ IR to monitor intermediate consumption .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with Fe/Ni alternatives for cross-coupling steps .
How can this compound serve as a building block in medicinal chemistry?
Advanced Research Focus : Drug discovery and structure-activity relationships (SAR).
Methodological Answer :
- Kinase Inhibitor Scaffolds : The pyrrolo-pyridine core mimics ATP-binding motifs. Introduce sulfonamide or amide groups at the carboxylic acid site to enhance target affinity .
- Prodrug Design : Esterify the carboxylic acid to improve bioavailability, with enzymatic hydrolysis in vivo regenerating the active form .
- SAR Studies : Systematically vary substituents (e.g., 5-Me vs. 5-Cl) and assay against targets like GSK3β or PI3K isoforms to map pharmacophore requirements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
